
Mandyphos SL-M012-1
Descripción general
Descripción
Mandyphos SL-M012-1 is a chemical compound that has been the focus of scientific research for its potential applications in various fields. This compound has been synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Catalyst Performance Profiling
Mandyphos SL-M012-1, as a member of the ferrocenyl-based diphosphine ligands family, has been extensively tested for catalyst performance. Studies reveal that substituents at the P atoms significantly affect the catalyst's performance. Mandyphos ligands, particularly M4 with bis(3,5-dimethyl-4-methoxyphenyl)phosphino groups, demonstrated exceptional performances in hydrogenation reactions, achieving up to 99% ee and substrate/catalyst ratios up to 25,000 (Spindler et al., 2004).
Enantioseparation of Amino Acids
The chiral ferrocenyl diphosphine ligand Mandyphos-Pd showed significant ability in enantioseparating 3-Chlorophenylglycine enantiomers, with a separation factor of 2.64. This demonstrates its potential in enantioselective extraction processes (Liu et al., 2020).
Application in Asymmetric Synthesis
Defined rhodium-MandyPhos pre-catalyst systems have been developed for asymmetric synthesis. This involves detailed structural descriptions of isolated rhodium and ruthenium pre-catalysts with MandyPhos ligands, allowing for more defined and efficient catalytic systems (Nass et al., 2009).
Use in Chemo- and Enantioselective Hydrogenation
Mandyphos is effective in the chemo- and enantioselective hydrogenation of 3-methylene-1,2-diazetidines. It provides high levels of selectivity and facilitates the synthesis of enantioenriched diamines (Iacobini et al., 2012).
Application in Catalytic Alkyne Arylation
Mandyphos, in conjunction with Pd0, has been used in a Pd-catalyzed method to facilitate the aminoarylation of alkynes, generating enamines and subsequently hydrolyzed to α-arylphenones or α,α-diarylketones. This method overcomes established pathways and highlights the use of amines as traceless directing groups for C-C bond formation (Park et al., 2018).
Asymmetric Methoxycarbonylation of Styrene
In Pd-catalyzed asymmetric methoxycarbonylation of styrene, Mandyphos ligands were tested and optimized for high enantioselectivities. This study highlights the versatility and effectiveness of Mandyphos in catalytic reactions (Godard et al., 2006).
Propiedades
InChI |
InChI=1S/2C28H29NP.Fe/c2*1-21-13-8-10-18-25(21)30(26-19-11-9-14-22(26)2)27-20-12-17-24(27)28(29(3)4)23-15-6-5-7-16-23;/h2*5-20,28H,1-4H3;/t2*28-;/m11./s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOOMMBDIPFYRX-KUCPJXIYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)[C]3[CH][CH][CH][C]3C(C4=CC=CC=C4)N(C)C.CC1=CC=CC=C1P(C2=CC=CC=C2C)[C]3[CH][CH][CH][C]3C(C4=CC=CC=C4)N(C)C.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)[C]3[CH][CH][CH][C]3[C@@H](C4=CC=CC=C4)N(C)C.CC1=CC=CC=C1P(C2=CC=CC=C2C)[C]3[CH][CH][CH][C]3[C@@H](C4=CC=CC=C4)N(C)C.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H58FeN2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
876.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis[bis(2-methylphenyl)phosphino]ferrocene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



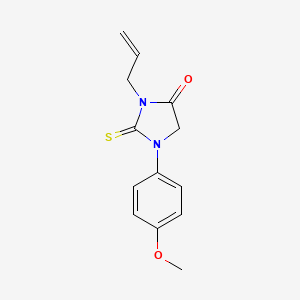
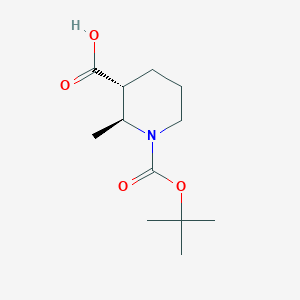

![L-Histidine, N-[(phenylmethoxy)carbonyl]-1-(triphenylmethyl)-](/img/structure/B3286539.png)
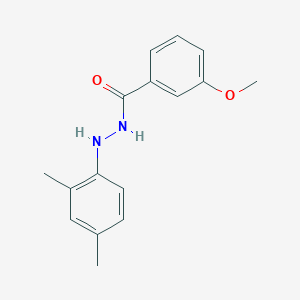
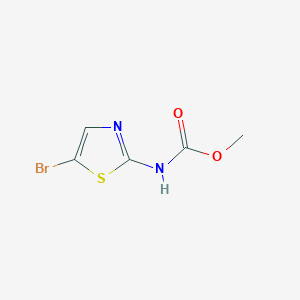
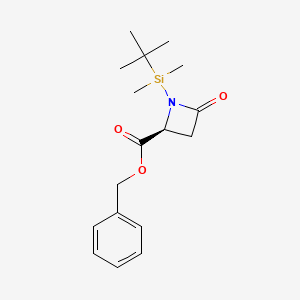
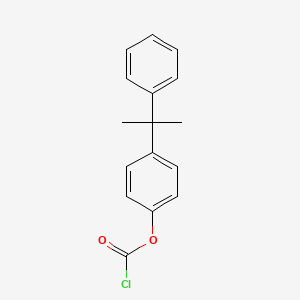
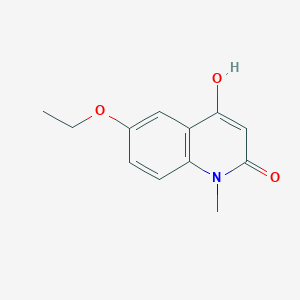




![N-(4-bromophenyl)-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3286592.png)